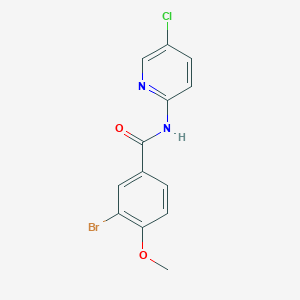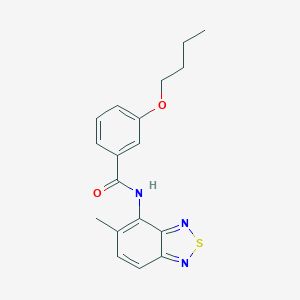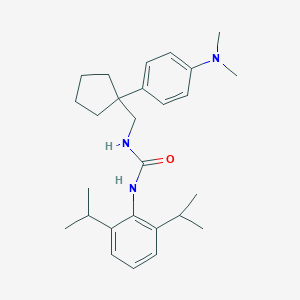![molecular formula C17H16F3NO3 B238700 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of various B-cell malignancies.
作用机制
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a critical component of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide blocks downstream signaling pathways and leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has also been shown to have anti-inflammatory effects. BTK is also involved in the signaling pathways of immune cells, such as macrophages and dendritic cells. Inhibition of BTK activity by 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide leads to decreased production of pro-inflammatory cytokines and chemokines, which can be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK. Unlike other BTK inhibitors, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide does not inhibit other kinases, which can lead to off-target effects and toxicity. However, one limitation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several potential future directions for the use of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One area of interest is the combination of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to improve its efficacy in the treatment of B-cell malignancies. Another potential direction is the investigation of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in other diseases, such as autoimmune diseases or inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in clinical settings.
In conclusion, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies of B-cell malignancies. Its specificity for BTK and anti-inflammatory effects make it a potentially valuable therapeutic agent for the treatment of various diseases. Further research is needed to determine its optimal use in clinical settings and to explore its potential in other disease areas.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a multi-step process that includes the reaction of 4-ethylphenol with ethyl chloroacetate to form 2-(4-ethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 4-(trifluoromethoxy)aniline to form the final product, 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide.
科学研究应用
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is effective in reducing tumor growth and improving survival in animal models of CLL and MCL.
属性
产品名称 |
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
分子式 |
C17H16F3NO3 |
分子量 |
339.31 g/mol |
IUPAC 名称 |
2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3NO3/c1-2-12-3-7-14(8-4-12)23-11-16(22)21-13-5-9-15(10-6-13)24-17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
InChI 键 |
GZXCIOJEUQDZCE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
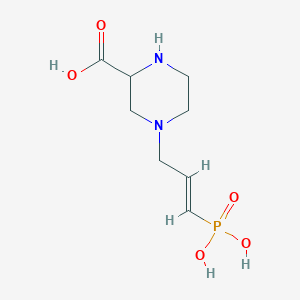
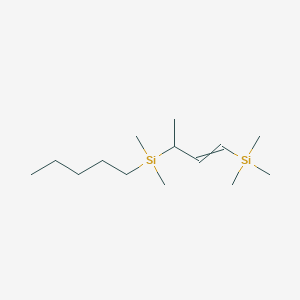
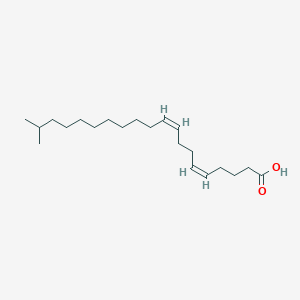
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



